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The slow binding kinetics of SCH772984 are directly linked to a unique, inhibitor-induced conformational

change in ERK1/2.

Feature Description

Binding Mode Novel, hybrid mode; not classical Type-I or Type-II [1]

Key Induced
Change

Novel binding pocket from inactive P-loop conformation & outward tilt of helix
αC [1] [2] [3]

Primary
Consequence

Created binding pocket accommodates piperazine-phenyl-pyrimidine moiety [1]

P-loop
Conformation

Tyrosine 36 (Y36) flips into ATP site, distorting P-loop [1]

Kinase State DFG motif "in", salt bridge active, but P-loop conformation incompatible with
ATP binding (inactive) [1]

These structural changes are associated with slow inhibitor off-rates, meaning the inhibitor dissociates from

its target very slowly, leading to prolonged target engagement both in biochemical and cellular settings [1]

[3].
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SCH772984 is a potent and highly selective ATP-competitive inhibitor of ERK1 and ERK2.

Property Value

IC₅₀ for ERK1 2.7 - 8.3 nM [1]

IC₅₀ for ERK2 1 - 4 nM [1] [4] [5]

The table below shows its selectivity profile against known off-target kinases, which are inhibited much less

potently.

Kinase Off-Target IC₅₀ or Inhibition

CLK2 104 nM (IC₅₀) [1]

DRAK1 ~40-70x weaker than ERK2 [1]

TTK/MPS1 ~40-70x weaker than ERK2 [1]

Haspin (GSG2) 398 nM (IC₅₀) [1]

JNK1 1080 nM (IC₅₀) [1]

Structural studies confirm that SCH772984 binds to these off-targets (haspin and JNK1) in canonical,

distinct Type-I binding modes, which have faster binding kinetics compared to the unique mode seen in

ERK1/2 [1].

Experimental Evidence for Slow Kinetics

Several key experiments characterized the slow binding kinetics of SCH772984.

Experimental Workflow for Characterizing Inhibitor Kinetics
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Start: Characterize SCH772984 Binding

Structural Analysis
(X-ray Crystallography)

Finding: Novel induced
allosteric binding pocket

In Vitro Binding Kinetics
(Biolayer Interferometry - BLI)

Finding: Slow off-rate
in biochemical assay

Cellular Target Engagement
(Inhibitor Wash-out Experiments)

Finding: Sustained ERK pathway
inhibition in cells

Conclusion: Unique binding mode
confers prolonged on-target activity

Click to download full resolution via product page

Experimental workflow for characterizing SCH772984 kinetics
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In Vitro Binding Kinetics (Biolayer Interferometry - BLI): BLI experiments directly measured the

binding and dissociation of SCH772984 from ERK1/2, demonstrating a slow off-rate [1].
Cellular Target Engagement (Wash-out Experiments): In cell-based assays, the inhibitor was

washed out from the culture medium. For SCH772984, ERK1/2 and pathway inhibition persisted
long after removal, confirming sustained target engagement due to the slow off-rate observed in vitro

[1].

Biological and Therapeutic Implications

The slow-binding, unique mechanism of SCH772984 has several important implications:

Overcoming Drug Resistance: SCH772984 has shown antitumor activity in models of cancer that

have developed resistance to upstream BRAF or MEK inhibitors [4] [5].
Dual Action Mechanism: It not only inhibits the catalytic activity of ERK1/2 but also blocks its

activating phosphorylation by MEK, leading to more complete suppression of MAPK pathway
signaling [6].

Guide for Inhibitor Design: The novel binding pocket revealed by SCH772984 provides a blueprint
for designing a new generation of highly selective kinase inhibitors with prolonged on-target activity

[1] [2].

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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